molecular formula C13H11N5O B11859332 N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide

N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide

Cat. No.: B11859332
M. Wt: 253.26 g/mol
InChI Key: ACUWNHCIYUAHPN-UHFFFAOYSA-N
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Description

N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide is a complex organic compound that features an imidazo[4,5-b]pyridine moiety fused with a benzenecarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one to form its 5-nitro derivative, which is then subjected to alkylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazo[4,5-b]pyridine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups to the imidazo[4,5-b]pyridine core .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide is unique due to the presence of the N’-hydroxy group and the benzenecarboximidamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide

InChI

InChI=1S/C13H11N5O/c14-11(18-19)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17)

InChI Key

ACUWNHCIYUAHPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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